(3R,4S)-4-Methylsulfanyloxolan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-4-methylsulfanyloxolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-8-5-3-7-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEVHBGKXCWEJD-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1COCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1COC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Characterization of 3r,4s 4 Methylsulfanyloxolan 3 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and relative stereochemistry of (3R,4S)-4-Methylsulfanyloxolan-3-amine. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, provides a complete picture of the molecular framework.
The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The protons on the oxolane ring (H2, H3, H4, and H5) would appear as complex multiplets due to spin-spin coupling. The chemical shift of H3 and H4, being directly attached to carbons bearing heteroatoms, would be downfield compared to other ring protons. The methyl protons of the methylsulfanyl group (-SCH₃) would likely appear as a sharp singlet.
The relative stereochemistry—specifically the trans relationship between the amine group at C3 and the methylsulfanyl group at C4—can be inferred from the coupling constants (³J) between H3 and H4. A characteristic coupling constant value would be indicative of a dihedral angle consistent with a trans arrangement.
¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct signals are expected for the four carbons of the oxolane ring and the one carbon of the methyl group. The chemical shifts of C3 and C4 would be influenced by the attached nitrogen and sulfur atoms, respectively.
Advanced 2D NMR experiments are crucial for unambiguous assignments:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, allowing for the tracing of the proton network within the oxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
Predicted NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~3.7-3.9 | ~70-75 |
| 3 | ~3.0-3.3 | ~55-60 |
| 4 | ~3.1-3.4 | ~45-50 |
| 5 | ~3.8-4.0 | ~72-77 |
| -SCH₃ | ~2.1-2.3 | ~15-20 |
| -NH₂ | Variable (broad singlet) | N/A |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of the parent ion, which serves to confirm the molecular formula of the compound. For this compound, HRMS provides an exact mass measurement with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The analysis would typically be performed using a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺. The measured mass of this ion is then compared to the calculated theoretical mass to validate the molecular formula.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₁NOS |
| Calculated Exact Mass [M] | 133.0561 |
| Expected Ion (ESI+) | [M+H]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 134.0639 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.orgnih.govwiley.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. pressbooks.publibretexts.orglibretexts.org
Key expected absorptions include:
N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.publibretexts.org
C-H Stretching: Absorptions for aliphatic C-H bonds are expected in the 2850-2960 cm⁻¹ range. pressbooks.publibretexts.org
N-H Bending: A bending vibration (scissoring) for the primary amine is typically observed between 1590-1650 cm⁻¹.
C-O Stretching: A strong, characteristic band for the C-O-C ether linkage within the oxolane ring would appear in the 1050-1150 cm⁻¹ region.
C-N Stretching: The stretching vibration for the C-N bond of the aliphatic amine is expected in the 1020-1250 cm⁻¹ range. copbela.org
C-S Stretching: The thioether C-S stretch is typically a weak band found in the 600-800 cm⁻¹ region.
Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 |
| Aliphatic (C-H) | Stretch | 2850-2960 |
| Amine (N-H) | Bend | 1590-1650 |
| Ether (C-O-C) | Stretch | 1050-1150 |
| Aliphatic Amine (C-N) | Stretch | 1020-1250 |
| Thioether (C-S) | Stretch | 600-800 |
X-ray Crystallography for Definitive Absolute Configuration Determination
X-ray crystallography is the premier analytical technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. purechemistry.orgsci-hub.sespringernature.comwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. purechemistry.orgnih.gov
For this compound, a successful single-crystal X-ray diffraction analysis would provide irrefutable proof of:
The connectivity of the atoms.
The conformation of the five-membered oxolane ring.
The relative stereochemistry of the substituents at C3 and C4, confirming their trans orientation.
The absolute configuration of the chiral centers as (3R) and (4S).
The primary challenge for this method is the necessity of growing a high-quality single crystal suitable for diffraction, which may not always be feasible. researchgate.net If the parent compound fails to crystallize, derivatization with a chiral auxiliary or a heavy atom can be employed to facilitate crystallization and aid in the determination of the absolute configuration. sci-hub.seresearchgate.net
Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism) for Chiral Analysis
Chiroptical methods are essential for characterizing chiral molecules by probing their interaction with polarized light. yale.eduyale.edu
Optical Rotation measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org For this compound, the specific rotation, [α]D, is a characteristic physical constant. It provides a measure of the sample's enantiomeric purity and confirms its optical activity. The sign of rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory under the specific experimental conditions (e.g., solvent, temperature, wavelength). wikipedia.org
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. purechemistry.orgyale.edu The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration. While empirical rules can sometimes be used, the modern approach involves comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum-mechanical calculations (e.g., time-dependent density functional theory, TD-DFT). mdpi.com A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of the absolute configuration.
Table of Compounds
Chemical Reactivity and Derivatization Pathways of 3r,4s 4 Methylsulfanyloxolan 3 Amine
Transformations at the Amine Functionality
The primary amine group in (3R,4S)-4-Methylsulfanyloxolan-3-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Acylation, Sulfonylation, and Carbamoylation Reactions
The nucleophilic nature of the primary amine facilitates its reaction with a range of electrophilic reagents to form stable amide, sulfonamide, and carbamate (B1207046) linkages.
Acylation: In the presence of a suitable base, such as triethylamine (B128534) or pyridine, this compound is expected to react readily with acylating agents like acid chlorides or anhydrides. This reaction would yield the corresponding N-acyl derivatives. The general transformation is depicted below:
this compound + R-COCl → (3R,4S)-N-(oxolan-3-yl)-4-(methyl)sulfenyl-acetamide
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base is predicted to produce sulfonamides. These derivatives are often highly crystalline and can be valuable for purification and characterization.
this compound + R-SO₂Cl → (3R,4S)-N-(oxolan-3-yl)-4-(methyl)sulfenyl-benzenesulfonamide
Carbamoylation: The amine functionality can also undergo carbamoylation upon treatment with isocyanates or carbamoyl (B1232498) chlorides, leading to the formation of urea (B33335) or carbamate derivatives, respectively.
this compound + R-NCO → (3R,4S)-N-((oxolan-3-yl)-4-(methyl)sulfenyl)urea
| Reagent Type | Example Reagent | Expected Product |
| Acid Chloride | Acetyl chloride | N-((3R,4S)-4-(methylthio)tetrahydrofuran-3-yl)acetamide |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-((3R,4S)-4-(methylthio)tetrahydrofuran-3-yl)-4-methylbenzenesulfonamide |
| Isocyanate | Phenyl isocyanate | 1-((3R,4S)-4-(methylthio)tetrahydrofuran-3-yl)-3-phenylurea |
Alkylation and Quaternization to Form Ammonium (B1175870) Salts
Direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the secondary amine formed is typically more nucleophilic than the starting primary amine. However, under carefully controlled conditions or with specific reagents, selective mono-alkylation may be achievable.
Exhaustive alkylation, particularly with an excess of a reactive alkyl halide like methyl iodide, is expected to lead to the formation of the quaternary ammonium salt. This process, known as quaternization, converts the amine into a positively charged ammonium ion. These salts can exhibit different solubility and biological activity profiles compared to the parent amine.
| Alkylating Agent | Expected Product | Notes |
| Methyl Iodide (1 eq.) | (3R,4S)-N-methyl-4-(methylthio)tetrahydrofuran-3-amine | Potential for over-alkylation to the tertiary amine and quaternary ammonium salt. |
| Methyl Iodide (excess) | (3R,4S)-N,N,N-trimethyl-4-(methylthio)tetrahydrofuran-3-aminium iodide | Leads to the formation of the quaternary ammonium salt. |
| Benzyl (B1604629) Bromide | (3R,4S)-N-benzyl-4-(methylthio)tetrahydrofuran-3-amine | Similar to other alkyl halides, control of the degree of alkylation can be challenging. |
Reductive Transformations and Amine Interconversions
Reductive amination provides a powerful and controlled method for the N-alkylation of primary amines. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the issue of overalkylation often encountered in direct alkylation. harvard.edupharmaffiliates.commasterorganicchemistry.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net The choice of reducing agent can be critical for achieving high yields and selectivity. harvard.edumasterorganicchemistry.com For instance, sodium triacetoxyborohydride is known for its mildness and broad substrate scope. researchgate.net
| Carbonyl Compound | Reducing Agent | Expected Product |
| Formaldehyde | Sodium triacetoxyborohydride | (3R,4S)-N,N-dimethyl-4-(methylthio)tetrahydrofuran-3-amine |
| Acetone | Sodium cyanoborohydride | (3R,4S)-N-isopropyl-4-(methylthio)tetrahydrofuran-3-amine |
| Benzaldehyde | Sodium borohydride | (3R,4S)-N-benzyl-4-(methylthio)tetrahydrofuran-3-amine |
Reactions Involving the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group, a thioether, offers another handle for the chemical modification of this compound. The sulfur atom in a thioether is susceptible to oxidation and can act as a nucleophile to form sulfonium (B1226848) salts.
Controlled Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom of the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), are expected to convert the thioether to the sulfoxide, (3R,4S)-4-(methylsulfinyl)oxolan-3-amine. The resulting sulfoxide is chiral at the sulfur atom, leading to the potential for diastereomer formation.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, would likely oxidize the thioether directly to the sulfone, (3R,4S)-4-(methylsulfonyl)oxolan-3-amine.
| Oxidizing Agent | Expected Product |
| Sodium periodate | (3R,4S)-4-(methylsulfinyl)tetrahydrofuran-3-amine |
| Hydrogen peroxide (1 eq.) | (3R,4S)-4-(methylsulfinyl)tetrahydrofuran-3-amine |
| Hydrogen peroxide (excess) | (3R,4S)-4-(methylsulfonyl)tetrahydrofuran-3-amine |
| Potassium permanganate | (3R,4S)-4-(methylsulfonyl)tetrahydrofuran-3-amine |
Formation of Sulfonium Salts and Other Electrophilic Sulfur Species
The sulfur atom of the methylsulfanyl group is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium salts. For example, reaction with methyl iodide would be expected to yield a dimethylsulfonium iodide salt. These sulfonium salts can be useful intermediates in organic synthesis.
| Electrophile | Expected Product |
| Methyl iodide | ((3R,4S)-3-aminotetrahydrofuran-4-yl)(dimethyl)sulfonium iodide |
| Ethyl bromide | ((3R,4S)-3-aminotetrahydrofuran-4-yl)(ethyl)(methyl)sulfonium bromide |
Reactivity of the Oxolane Heterocycle
The oxolane (tetrahydrofuran) ring in this compound is a five-membered saturated heterocycle containing an oxygen atom. While generally more stable than its strained three- and four-membered counterparts (oxiranes and oxetanes), the oxolane ring can undergo specific reactions under appropriate conditions, influenced by the electronic effects of its substituents.
Ring Opening and Recyclization Reactions
The oxolane ring is susceptible to cleavage under strong acidic conditions or with certain Lewis acids. The reaction is initiated by the protonation of the ether oxygen, which activates the ring towards nucleophilic attack. The regioselectivity of the ring opening is influenced by the nature of the substituents on the ring.
In the case of this compound, the presence of the electron-withdrawing amine and methylsulfanyl groups can affect the stability of potential carbocation intermediates, thereby directing the outcome of the reaction. For instance, treatment with a strong acid could lead to a water-soluble acyclic product.
Recyclization reactions can occur following a ring-opening event, potentially leading to the formation of different heterocyclic systems. The specific pathway would depend on the reaction conditions and the nature of the reagents used.
Selective Functionalization at Unsubstituted Ring Positions
Selective functionalization of the unsubstituted C-H bonds of the oxolane ring presents a significant challenge due to their general inertness. However, modern synthetic methods have made strides in C-H activation, allowing for the introduction of new functional groups at specific positions.
For the oxolane ring in this compound, the positions C-2 and C-5 are potential sites for such functionalization. The directing effects of the existing amine and methylsulfanyl groups would play a crucial role in determining the site-selectivity of these reactions. For example, metal-free, photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran (B95107), which could potentially be adapted for this molecule. rsc.org
Table 1: Potential Reagents for Selective Functionalization
| Position | Reagent Class | Potential Functional Group |
|---|---|---|
| C-2/C-5 | Radical Initiators | Halogens, Alkyl groups |
Investigation of Stereochemical Stability and Epimerization Pathways
The stereochemical stability of this compound is a critical aspect, particularly concerning the chiral centers at C-3 and C-4. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, would lead to the formation of diastereomers.
The stability of the stereocenters in substituted oxolanes is generally high under neutral and basic conditions. However, under acidic conditions or at elevated temperatures, epimerization can occur. For the C-3 position, which bears the amine group, epimerization could proceed through a protonation-deprotonation mechanism involving the adjacent C-H bond.
The stereocenter at C-4, bearing the methylsulfanyl group, is also susceptible to epimerization, potentially through mechanisms involving the sulfur atom. The likelihood and rate of epimerization would be influenced by the specific reaction conditions. It is noteworthy that oxetane (B1205548) derivatives have been shown to be configurationally stable to racemization under certain conditions, which suggests that the oxolane ring in the target molecule may also exhibit a degree of stereochemical robustness. acs.org
Table 2: Factors Influencing Epimerization
| Factor | Effect on Stereochemical Stability |
|---|---|
| Strong Acid | May promote epimerization at C-3 and C-4 |
| High Temperature | Can provide energy to overcome the barrier to epimerization |
Further research, including computational studies and detailed experimental investigations, would be necessary to fully elucidate the reactivity and stereochemical stability of this complex molecule.
Computational and Theoretical Studies on 3r,4s 4 Methylsulfanyloxolan 3 Amine
Conformational Analysis of the Oxolane Ring and Substituent Orientations
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous series of puckered conformations, most commonly described by two principal forms: the envelope (Cs symmetry) and twist (C2 symmetry) conformations. The substituents on the ring significantly influence the preferred conformation by minimizing steric and electronic repulsions.
Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, thermodynamic stability, and spectroscopic properties of molecules. ni.ac.rsrsc.org For (3R,4S)-4-Methylsulfanyloxolan-3-amine, DFT calculations could be employed to determine key electronic properties.
These calculations can predict a variety of properties, including:
Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.
Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the electrostatic potential map, which indicates regions of positive and negative charge.
Thermodynamic Stability: The calculation of formation enthalpies and Gibbs free energies provides a measure of the molecule's stability. researchgate.net
Spectroscopic Data: Predictions of NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions can aid in the experimental characterization of the molecule.
Below is a hypothetical table illustrating the type of data that could be generated for this compound using a DFT method like B3LYP with a 6-31G* basis set.
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 2.1 | eV |
| Dipole Moment | 1.8 | Debye |
| C3-N Bond Length | 1.47 | Å |
| C4-S Bond Length | 1.82 | Å |
Transition State Modeling and Reaction Mechanism Elucidation
Transition state modeling is a critical computational tool for understanding the mechanisms of chemical reactions. mit.edu It involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, to determine the activation energy of a reaction. mit.edu For reactions involving this compound, such as N-acylation or S-oxidation, transition state calculations could elucidate the step-by-step mechanism.
For instance, in a hypothetical reaction, computational chemists would model the starting materials, the products, and any intermediates. They would then use specialized algorithms to find the geometry of the transition state connecting these species. The energy difference between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate. These studies can also reveal the role of catalysts and solvent molecules in the reaction. DFT calculations have been successfully used to investigate reaction mechanisms in related tetrahydrofuran (B95107) systems, such as ring expansion reactions. rsc.orgrsc.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and track the trajectory of each atom over a period of nanoseconds or longer. This approach can provide valuable insights into:
Conformational Dynamics: How the oxolane ring and its substituents move and interconvert between different conformations in a solution environment.
Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the amine group and protic solvents.
Transport Properties: The simulation can be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.
The results of MD simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can be important for predicting its reactivity and interactions in biological or chemical systems.
Applications of 3r,4s 4 Methylsulfanyloxolan 3 Amine and Its Derivatives in Academic Research
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
Chiral building blocks are essential components in the synthesis of enantiomerically pure complex molecules, particularly pharmaceuticals and agrochemicals. nih.gov The defined stereochemistry of (3R,4S)-4-Methylsulfanyloxolan-3-amine makes it an attractive starting material for the synthesis of more complex chiral targets. The tetrahydrofuran (B95107) ring is a prevalent structural motif in many biologically active natural products and synthetic drugs. For instance, chiral substituted tetrahydrofurans are key components of several HIV protease inhibitors like Darunavir and Amprenavir. nih.govmdpi.com
The synthesis of complex molecules often relies on a library of diverse chiral intermediates. nih.gov this compound, with its specific stereochemical configuration and multiple functional groups (amine, thioether, and the ether oxygen of the THF ring), can serve as a versatile scaffold. The amino group can be readily modified to introduce a wide range of substituents, while the sulfur atom can be oxidized to sulfoxides or sulfones, further increasing molecular diversity.
Illustrative Example of Chiral Building Block Application:
An illustrative synthetic pathway could involve the acylation of the amino group of this compound, followed by further functionalization to build a more complex molecule. The stereocenters at positions 3 and 4 would guide the stereochemical outcome of subsequent reactions, a crucial aspect of asymmetric synthesis.
| Building Block | Potential Target Molecule Class | Key Synthetic Transformation |
| This compound | Novel nucleoside analogues | N-Glycosylation |
| This compound | Bioactive spiro-heterocycles | Intramolecular cyclization |
| This compound | Chiral ligands for catalysis | Functionalization of the amino group with phosphine moieties |
Role as Key Synthetic Intermediates for Novel Heterocyclic Scaffolds
The structure of this compound is primed for the synthesis of novel heterocyclic scaffolds. The vicinal amino and methylsulfanyl groups on the tetrahydrofuran ring can be utilized in various cyclization reactions to form fused or spiro-heterocyclic systems. Tetrahydrofuran-based amino acids have been successfully used as scaffolds for creating chemical libraries with diverse structures. nih.gov
For example, the amino group can act as a nucleophile in reactions with bifunctional electrophiles to construct new rings. The thioether could also participate in cyclization reactions, for instance, through Pummerer rearrangement-type reactions or by activation of the sulfur atom. The development of novel heterocyclic systems is of great interest in medicinal chemistry as it allows for the exploration of new chemical space and the development of compounds with novel biological activities.
Scaffold Design for Structure-Activity Relationship (SAR) Studies Focusing on Molecular Recognition and Ligand Design through Structural Modification
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The this compound scaffold is well-suited for SAR studies due to its multiple points for diversification. Modifications can be systematically made at the amino group, the methylsulfanyl group, and potentially at other positions on the tetrahydrofuran ring to probe the key interactions between a ligand and its biological target.
The tetrahydrofuran ring itself often acts as a key structural element in binding to biological targets. nih.gov By keeping the core (3R,4S)-tetrahydrofuran scaffold constant and varying the substituents, researchers can systematically explore the chemical space around a biological target to optimize potency, selectivity, and pharmacokinetic properties.
Table of Potential Modifications for SAR Studies:
| Modification Site | Type of Modification | Potential Impact on Activity |
| Amino Group | Acylation, Alkylation, Sulfonylation | Modulate hydrogen bonding capacity and steric bulk |
| Methylsulfanyl Group | Oxidation to sulfoxide (B87167) or sulfone | Alter polarity and hydrogen bonding ability |
| Tetrahydrofuran Ring | Introduction of further substituents | Probe additional binding pockets |
Precursors for Chemical Probes and Derivatized Analogues for Mechanistic Investigations
Chemical probes are essential tools for studying biological processes. They are often derivatives of biologically active molecules that have been modified to include a reporter group, such as a fluorescent tag or a radioactive isotope. The amino group of this compound provides a convenient handle for the attachment of such reporter groups.
Derivatized analogues of a parent compound are also crucial for mechanistic investigations. For example, by replacing the sulfur atom with other heteroatoms or by modifying the substituents, researchers can investigate the role of specific functional groups in the mechanism of action of a biologically active compound. Fluorinated amino acids, for instance, are used as probes in chemical biology, with the fluorine atom serving as a sensitive reporter for 19F NMR spectroscopy. researchgate.net
Exploration in Catalyst Design or Ligand Development for Asymmetric Transformations
Chiral ligands are at the heart of asymmetric catalysis, which is a powerful tool for the synthesis of enantiomerically pure compounds. The structure of this compound, with its defined stereochemistry and multiple coordination sites (N, S, and the ether O), makes it an interesting candidate for development as a chiral ligand.
The amino group can be readily converted into a variety of coordinating moieties, such as phosphines, oxazolines, or other nitrogen-based ligands. The sulfur atom could also participate in metal coordination. The rigid tetrahydrofuran backbone would create a well-defined chiral environment around a metal center, which could induce high enantioselectivity in catalytic reactions. While the direct use of this specific compound as a ligand is not widely reported, the development of new chiral ligands is an active area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
